ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (hereafter referred to as Compound A) is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group, an acetamido linker, and a 1-(2,5-dimethylbenzyl)-indole moiety connected via a thioether bridge. Its design combines heterocyclic and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
ethyl 2-[[2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S2/c1-4-34-29(33)27-22-9-7-11-24(22)36-28(27)30-26(32)17-35-25-16-31(23-10-6-5-8-21(23)25)15-20-14-18(2)12-13-19(20)3/h5-6,8,10,12-14,16H,4,7,9,11,15,17H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUINBVNVVEYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=C(C=CC(=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
It’s worth noting that similar thiophene derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. This inhibition can potentially improve symptoms of neurodegenerative disorders like Alzheimer’s disease.
Biochemical Pathways
For instance, some thiophene derivatives have shown to affect the cholinergic transmission in the central nervous system, which is associated with cognitive deficits in Alzheimer’s disease.
Biological Activity
Ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thioamide functional group and belongs to the broader category of indole derivatives. Its molecular structure includes multiple functional groups that may contribute to its biological activity. The synthesis typically involves multi-step reactions that require precise control of reaction conditions to ensure high yields and purity.
Research indicates that compounds with similar structures exhibit notable anti-cancer properties . They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Enzyme inhibition : Compounds may interact with specific enzymes involved in cancer cell proliferation.
- Receptor binding : The compound could bind to receptors that play a role in cellular signaling pathways related to cancer progression.
In Vitro Anti-Cancer Activity
A significant focus of research has been on the anti-cancer activity of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Ethyl 2-(...) | HepG2 (liver carcinoma) | 6.525 | Induces apoptosis |
| Ethyl 2-(...) | MCF-7 (breast cancer) | 10.97 | Inhibits cell proliferation |
| Ethyl 2-(...) | A549 (lung cancer) | TBD | Potential receptor interaction |
These studies indicate that the compound exhibits potent cytotoxic activities with low IC50 values, suggesting strong anti-proliferative effects.
Case Studies and Research Findings
-
Case Study on HepG2 Cell Line :
- A study evaluated the cytotoxic effects of ethyl 2-(...) using the MTT assay method. Cells treated with the compound showed a significant reduction in viability compared to untreated controls, indicating its potential as an anti-cancer agent.
-
Molecular Docking Studies :
- Molecular docking has been employed to predict the binding affinity of ethyl 2-(...) to various biological targets. Results indicated strong interactions with proteins involved in cancer pathways, further supporting its therapeutic potential.
-
Comparative Analysis :
- When compared with standard chemotherapeutic agents like doxorubicin, ethyl 2-(...) demonstrated comparable or superior efficacy against certain cancer cell lines, highlighting its potential as a novel therapeutic agent.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure and Substituent Variations
Compound A shares a cyclopenta[b]thiophene-3-carboxylate backbone with several analogs, but its substituents distinguish it:
- Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (): These compounds retain the thiophene-carboxylate core but replace the cyclopenta ring with a dimethylthiophene and feature acrylamido-linked cyano-phenyl groups. The absence of the indole-thioether moiety reduces steric bulk and alters electronic properties.
- Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): This analog substitutes the acetamido group with a thioureido linker, which may enhance hydrogen-bonding capacity but reduce metabolic stability compared to Compound A .
- Ethyl 2-[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfonyl]acetamido]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): The sulfonyl-oxadiazole group introduces strong electron-withdrawing effects and polar character, contrasting with the thioether-indole group in Compound A .
- Ethyl 2-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (): Here, a piperazinyl-pyrimidine group replaces the indole-thioether, likely enhancing solubility and receptor affinity due to the basic piperazine nitrogen.
Table: Structural and Molecular Properties
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Compound A | Cyclopenta[b]thiophene | Indole-thioether, dimethylbenzyl | ~525 (estimated) | High lipophilicity, potential CNS activity |
| Ethyl 2-(2-cyano-3-phenylacrylamido)-4,5-dimethylthiophene-3-carboxylate | Dimethylthiophene | Cyano-phenyl acrylamido | ~330 | Planar structure, moderate solubility |
| Ethyl 2-(3-phenylthioureido)-cyclopenta[b]thiophene-3-carboxylate | Cyclopenta[b]thiophene | Phenylthioureido | ~375 | Hydrogen-bond donor, metabolic liability |
| Ethyl 2-(piperazinyl-pyrimidine)-acetamido-cyclopenta[b]thiophene-3-carboxylate | Cyclopenta[b]thiophene | Piperazinyl-pyrimidine | 415.51 | Enhanced solubility, kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
